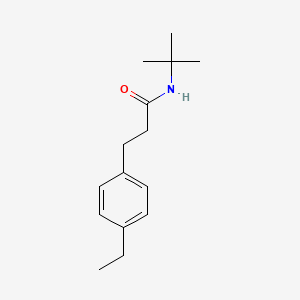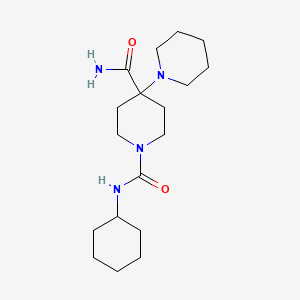
N-(3,4-difluorophenyl)cyclohexanesulfonamide
Vue d'ensemble
Description
N-(3,4-difluorophenyl)cyclohexanesulfonamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for decades to treat pain and inflammation. However, recent scientific research has revealed that Diflunisal has potential applications beyond its traditional use as an analgesic. In
Mécanisme D'action
N-(3,4-difluorophenyl)cyclohexanesulfonamide works by inhibiting the activity of COX-2, which is involved in the production of prostaglandins that cause inflammation. By reducing the production of these inflammatory molecules, N-(3,4-difluorophenyl)cyclohexanesulfonamide can reduce pain and inflammation. Additionally, N-(3,4-difluorophenyl)cyclohexanesulfonamide has been found to modulate protein aggregation by stabilizing proteins and preventing their misfolding and aggregation.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)cyclohexanesulfonamide has been found to have several biochemical and physiological effects. It can reduce pain and inflammation by inhibiting the production of prostaglandins. Additionally, N-(3,4-difluorophenyl)cyclohexanesulfonamide has been found to modulate protein aggregation by stabilizing proteins and preventing their misfolding and aggregation. This can potentially prevent the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-difluorophenyl)cyclohexanesulfonamide has several advantages for lab experiments. It is readily available and relatively inexpensive. Additionally, it has been extensively studied and its mechanism of action is well understood. However, N-(3,4-difluorophenyl)cyclohexanesulfonamide also has some limitations. It can be toxic at high doses and can interfere with other biochemical processes in the body. Additionally, its effects on protein aggregation may be dependent on the specific protein being studied.
Orientations Futures
There are several future directions for the use of N-(3,4-difluorophenyl)cyclohexanesulfonamide in scientific research. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3,4-difluorophenyl)cyclohexanesulfonamide's ability to modulate protein aggregation could potentially prevent the development of these diseases. Additionally, N-(3,4-difluorophenyl)cyclohexanesulfonamide could be used in the development of new drugs that target COX-2, which is involved in the production of prostaglandins that cause inflammation. Finally, N-(3,4-difluorophenyl)cyclohexanesulfonamide could be used in the study of protein folding and aggregation, which has implications for the development of new therapies for a wide range of diseases.
Applications De Recherche Scientifique
N-(3,4-difluorophenyl)cyclohexanesulfonamide has been found to have potential applications in scientific research beyond its traditional use as an analgesic. Recent studies have shown that N-(3,4-difluorophenyl)cyclohexanesulfonamide can be used to modulate protein aggregation, which is a key factor in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3,4-difluorophenyl)cyclohexanesulfonamide has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation.
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2S/c13-11-7-6-9(8-12(11)14)15-18(16,17)10-4-2-1-3-5-10/h6-8,10,15H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRQRHKXSGLFKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-difluoro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4439513.png)
![4-(4-phenyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B4439515.png)




![1-(3-methoxypropyl)-2-(1-pyrrolidinylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4439535.png)

![N-(1-isopropyl-2-methylpropyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439560.png)

![4-[(2-ethyl-1-piperidinyl)carbonyl]-1-(2-methoxy-5-methylphenyl)-2-pyrrolidinone](/img/structure/B4439574.png)
![[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-a]phthalazin-3-yl]methanol](/img/structure/B4439582.png)

![N-[4-(acetylamino)phenyl]-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4439592.png)